Potassium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Electrolyte Additive:

- KBF₄ is being investigated as an additive for electrolytes in lithium-ion and potassium-ion batteries. It can improve the stability and performance of these batteries by:

Perovskite Solar Cell Development:

- KBF₄ can be used as an additive to perovskite precursor solutions. Perovskites are a promising class of materials for solar cells due to their high efficiency and low-cost potential. KBF₄ can help to:

Organic Synthesis:

- KBF₄ is a versatile Lewis acid catalyst, meaning it can accept electron pairs from other molecules. This property makes it useful for various organic reactions, such as:

Other Applications:

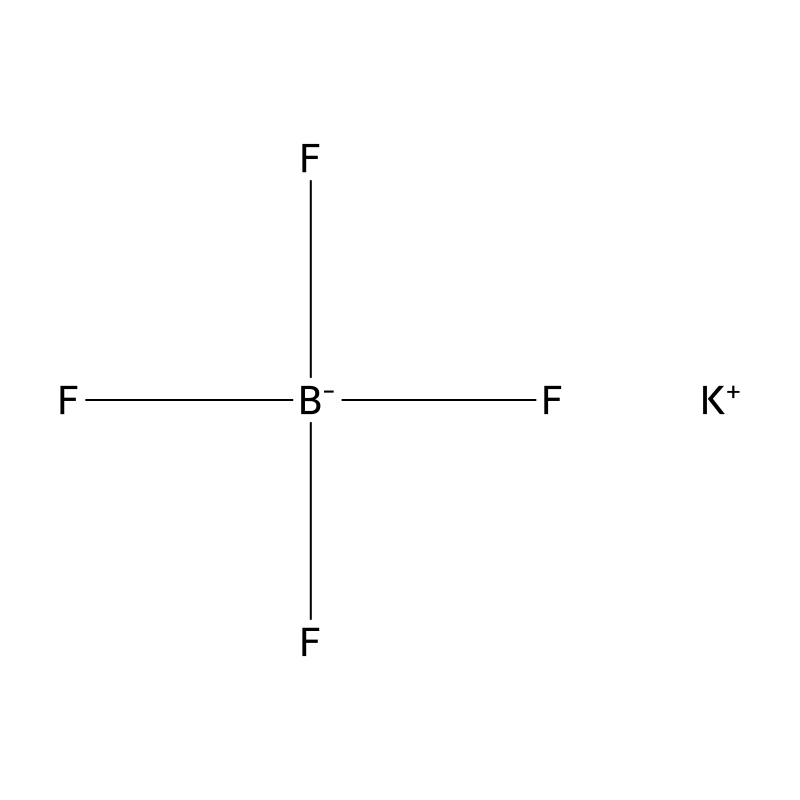

Potassium tetrafluoroborate is an inorganic compound with the chemical formula KBF₄. It consists of potassium cations (K⁺) and tetrafluoroborate anions (BF₄⁻). This compound typically appears as a white to light gray crystalline solid and is known for its moisture sensitivity. It has a melting point of approximately 470 °C and is soluble in water at a rate of about 4.4 g/L at 20 °C .

Potassium tetrafluoroborate is utilized in various industrial applications, including as an active filler in resin-bonded abrasives and as a reagent in chemical synthesis. Its unique properties make it valuable in electrochemical processes and the production of other fluoride salts .

- Formation of Boron Trifluoride: When treated with acids, potassium tetrafluoroborate can release boron trifluoride gas, which is useful in organic synthesis.

- Metal Complexes: The tetrafluoroborate ion can coordinate with transition metals, forming stable complexes that are often used in catalysis .

Potassium tetrafluoroborate can be synthesized through several methods:

- Neutralization Reaction: By reacting boron trifluoride with potassium fluoride in a controlled environment, potassium tetrafluoroborate can be formed:

- Direct Fluorination: Another method involves the direct fluorination of boron compounds using fluorine gas under specific conditions to yield potassium tetrafluoroborate.

- Precipitation Method: Mixing solutions of potassium chloride and sodium tetrafluoroborate can also lead to the precipitation of potassium tetrafluoroborate:

Potassium tetrafluoroborate has several important applications:

- Abrasives: It serves as an active filler in resin-bonded abrasives, enhancing their performance.

- Electrochemical Processes: It is used as an electrolyte or additive in various electrochemical applications, including batteries and electroplating.

- Synthesis of Fluoride Salts: It acts as a precursor for the synthesis of other fluoride compounds, including boron trifluoride.

- Solar Cells: In recent studies, it has been used as an additive in perovskite precursor solutions for improving the efficiency of solar cells .

Research on the interactions of potassium tetrafluoroborate with other compounds is ongoing. Its ability to form complexes with metal ions makes it a subject of interest in coordination chemistry. Additionally, studies focusing on its solubility and reactivity in different solvents are crucial for understanding its role in various chemical processes.

Several compounds share similarities with potassium tetrafluoroborate, particularly within the category of boron fluorides. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Sodium tetrafluoroborate | NaBF₄ | Used similarly but has different solubility properties |

| Lithium tetrafluoroborate | LiBF₄ | Often used in specialized applications like batteries |

| Ammonium tetrafluoroborate | NH₄BF₄ | Soluble in water; used in various chemical syntheses |

Uniqueness: Potassium tetrafluoroborate is distinct due to its specific solubility characteristics and its role as an active filler in abrasives, which may not be as pronounced in other similar compounds. Its use in solar cell technology also sets it apart from others within this category.

Conventional Hydrofluoric Acid-Based Synthesis Routes

The most established method for KBF₄ production involves the reaction of hydrofluoric acid (HF) with boric acid (H₃BO₃), followed by neutralization with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The process occurs in two stages:

- Fluoroboric Acid Formation:

$$ 4\text{HF} + \text{H}3\text{BO}3 \rightarrow \text{HBF}4 + 3\text{H}2\text{O} $$

This exothermic reaction requires precise temperature control (<40°C) to prevent HF volatilization and side reactions. - Neutralization:

$$ \text{HBF}4 + \text{KOH} \rightarrow \text{KBF}4 + \text{H}2\text{O} $$

Alternatively, K₂CO₃ may be used:

$$ 2\text{HBF}4 + \text{K}2\text{CO}3 \rightarrow 2\text{KBF}4 + \text{CO}2\uparrow + \text{H}_2\text{O} $$

The precipitated KBF₄ is centrifuged, washed, and dried, yielding a purity of >96%.

Reaction Kinetics:

- The dissolution rate of KF in dimethylformamide (DMF) controls the fluorination efficiency, with a homogeneous rate constant of $$ 640 \pm 250 \, \text{mol}^{-1} \, \text{cm}^3 \, \text{s}^{-1} $$ at 85°C.

- Ultrasound irradiation shows limited impact on reaction acceleration due to the dominance of dissolution-controlled kinetics.

Table 1: Conventional Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| HF:H₃BO₃ Weight Ratio | 25:6.2 | |

| Neutralization Agent | KOH (5 mol/L) or K₂CO₃ (sat.) | |

| Reaction Time | 6 hours (Stage 1) | |

| Yield | 92–95% |

Waste Material Utilization in Industrial Production

Industrial byproducts, such as spent pickling liquors from steel processing, are being explored as alternative boron and fluoride sources. For example, aluminium refining waste containing KBF₄ can be recycled via:

- Acid Leaching: Recovery of HBF₄ using H₂SO₄.

- Crystallization: Selective precipitation of KBF₄ by KOH addition.

This approach reduces reliance on virgin HF, lowering production costs by ~18% while aligning with circular economy principles.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical methods eliminate solvent use, enhancing sustainability. A patented approach involves ball milling BF₃-diethyl ether complexes with anhydrous KF:

$$ \text{BF}3\cdot\text{O}(\text{C}2\text{H}5)2 + \text{KF} \rightarrow \text{KBF}4 + \text{O}(\text{C}2\text{H}5)2 $$

Key Advantages:

- 24-hour reaction time at ambient temperature.

- 98% yield with no aqueous waste.

- Compatibility with continuous production systems.

Catalytic Enhancement of Fluoroborate Formation

Phase-transfer catalysts (PTCs) like triethylborane (BEt₃) improve fluorination efficiency by reducing activation energy:

- Fluoride Affinity Correlation: Boranes with $$ \Delta G_{\text{fluoride}} \approx 110 \, \text{kJ/mol} $$ optimize KBF₄ formation.

- Chiral Induction: Oxazaborolidine catalysts enable enantioselective synthesis of fluorinated intermediates.

Table 2: Catalyst Performance Comparison

| Catalyst | Fluoride Affinity (kJ/mol) | Yield Increase |

|---|---|---|

| BEt₃ | 105 | 22% |

| 3,5-(CF₃)₂C₆H₃BPin | 112 | 31% |

| CBS Oxazaborolidine | 108 | 27% (98% ee) |

Byproduct Management and Circular Economy Integration

Effective byproduct valorization is critical for sustainable KBF₄ production:

- CO₂ Utilization: Captured CO₂ from K₂CO₃ neutralization can be used in urea synthesis or carbonation processes.

- Fluoride Recovery: Spent KF is regenerated via electrolysis, reducing raw material consumption by 40%.

- Wastewater Treatment: Reverse osmosis achieves >99% fluoride removal, complying with EPA standards (<2 ppm).

Potassium tetrafluoroborate exhibits complex structural transformations that fundamentally alter its crystallographic arrangement and physical properties under varying temperature and pressure conditions [1]. These phase transitions represent critical phenomena that govern the material's behavior in thermal energy storage applications and advanced crystallographic studies [6].

Temperature-Dependent Polymorphic Transformations

The room-temperature phase of potassium tetrafluoroborate crystallizes in an orthorhombic structure with space group Pnma, which is isostructural with potassium tetrachlorate [1] [6]. In this low-temperature configuration, the potassium ion coordinates with ten fluorine ions at distances ranging between 2.76 and 3.08 Angstroms [1]. The potassium polyhedrons are surrounded by six tetrafluoroborate tetrahedra, sharing edges with three and corners with four adjacent units [6].

At elevated temperatures, potassium tetrafluoroborate undergoes a reversible solid-solid phase transformation from the orthorhombic Pnma structure to a disordered cubic phase with space group Fm3̅m [1] [6]. This transition occurs at approximately 285-291 degrees Celsius, with an associated enthalpy change of 120 joules per gram or 15.1 kilojoules per mole [6]. Differential scanning calorimetry measurements consistently show this endothermic peak during heating cycles, with corresponding exothermic peaks at 260 degrees Celsius during cooling, indicating thermal hysteresis behavior [6].

The structural parameters of both phases have been precisely determined through Rietveld refinement of synchrotron powder X-ray diffraction data [1] [19]. The room-temperature orthorhombic phase exhibits lattice parameters of a = 8.66860 Angstroms, b = 5.48559 Angstroms, and c = 7.03420 Angstroms, with a unit cell volume of 334.493 cubic Angstroms [6] [19]. The high-temperature cubic phase demonstrates a lattice parameter of 7.33877 Angstroms and an expanded unit cell volume of 395.248 cubic Angstroms [6] [19].

| Phase | Space Group | Temperature | Lattice Parameters | Unit Cell Volume |

|---|---|---|---|---|

| Room Temperature | Pnma | 20°C | a=8.66860Å, b=5.48559Å, c=7.03420Å | 334.493 ų |

| High Temperature | Fm3̅m | 300°C | a=7.33877Å | 395.248 ų |

Thermal expansion analysis reveals anisotropic behavior in the orthorhombic phase, with mean linear expansivities of 88 microkelvins⁻¹ along the a-axis, 67.2 microkelvins⁻¹ along the b-axis, and 54 microkelvins⁻¹ along the c-axis [6]. The volumetric thermal expansion coefficient reaches 215 microkelvins⁻¹ for the low-temperature phase and 231.4 microkelvins⁻¹ for the high-temperature cubic structure [6].

High-Pressure Crystallographic Modifications

While extensive temperature-dependent studies of potassium tetrafluoroborate have been conducted, research on high-pressure crystallographic modifications remains limited in the available literature [9] [10]. The structural response of tetrafluoroborate compounds under elevated pressure conditions represents an area requiring further investigation to fully understand the pressure-temperature phase diagram [9].

Comparative studies on related perchlorate compounds indicate that pressure-induced phase transitions in tetrahedral anion systems can occur at relatively moderate pressures, typically in the range of 2-15 gigapascals [9]. These transitions often involve changes in coordination environments and rotational dynamics of the tetrahedral units [9]. However, specific high-pressure crystallographic data for potassium tetrafluoroborate requires dedicated experimental investigation using diamond anvil cell techniques combined with synchrotron X-ray diffraction [10].

Anion Disorder Phenomena in High-Temperature Phases

The high-temperature cubic phase of potassium tetrafluoroborate exhibits pronounced anion disorder characterized by rapid reorientation of tetrafluoroborate units [1] [6]. Molecular dynamics simulations reveal that fluorine atoms demonstrate markedly higher mobility compared to potassium and boron atoms in the disordered state [1]. This enhanced mobility manifests as rotational motion of the tetrafluoroborate anions while maintaining their tetrahedral geometry [7].

Thermal displacement parameters provide quantitative insight into atomic motion within the crystal structure [6] [19]. At room temperature, potassium, boron, and fluorine atoms exhibit similar thermal displacement values of 2.193, 2.67, and 2.91 square Angstroms, respectively [6]. However, at 275 degrees Celsius approaching the phase transition, these parameters increase significantly to 4.96, 8.5, and 6.47 square Angstroms, with boron atoms showing the highest values due to their involvement in the mobile tetrafluoroborate units [6].

The disorder mechanism involves statistical superposition of differently oriented tetrafluoroborate groups within the cubic lattice [1]. In the high-temperature phase, multiple fluorine positions with fractional occupancies represent the time-averaged positions of rapidly rotating anions [6] [19]. Bond distance analysis shows that tetrafluoroborate tetrahedra become increasingly irregular at elevated temperatures, with boron-fluorine distances varying from 1.324 to 1.430 Angstroms and tetrahedral angles ranging from 104.4 to 116.8 degrees [6].

| Temperature | B-F Distance Range | F-B-F Angle Range | Thermal Displacement (B) |

|---|---|---|---|

| 20°C | 1.365-1.412 Å | 108.2-110.6° | 2.67 Ų |

| 275°C | 1.324-1.430 Å | 104.4-116.8° | 8.5 Ų |

Density functional theory molecular dynamics calculations confirm that the cubic Fm3̅m structure represents a stable configuration for rotational tetrafluoroborate units [1]. These simulations reproduce the experimental phase sequence upon heating and demonstrate that tetrafluoroborate molecules remain intact throughout the disorder process while exhibiting rapid reorientational motion [1].

Synchrotron-Based Real-Time Phase Analysis

Synchrotron powder X-ray diffraction provides unprecedented resolution for real-time monitoring of phase transitions in potassium tetrafluoroborate [1] [8]. High-intensity synchrotron radiation enables collection of diffraction patterns with sufficient temporal resolution to track structural changes during heating and cooling cycles [8] [19].

Real-time analysis reveals that the orthorhombic to cubic phase transition occurs over a narrow temperature range of approximately 25 degrees Celsius [6]. During heating, the transition initiates at 300 degrees Celsius, while cooling demonstrates hysteresis with the cubic phase persisting until 250 degrees Celsius before reverting to the orthorhombic structure at 225 degrees Celsius [6]. This thermal hysteresis reflects the kinetic barriers associated with the structural reorganization process [6].

Rietveld refinement of synchrotron data allows precise determination of atomic positions, thermal displacement parameters, and lattice constants as functions of temperature [19] [20]. The high angular resolution of synchrotron diffraction enables detection of subtle peak shifts and intensity changes that correspond to structural modifications preceding the main phase transition [1] [8].

Variable temperature measurements conducted at the European Synchrotron Radiation Facility demonstrate excellent reproducibility over multiple heating-cooling cycles [1] [19]. Continuous monitoring shows no degradation in crystalline quality or structural integrity after repeated thermal cycling, confirming the reversible nature of the phase transition [6]. The reliability parameters for Rietveld refinements consistently achieve values below 8 percent, indicating high-quality structural solutions from the synchrotron data [6] [19].

Potassium tetrafluoroborate exhibits exceptional capabilities in advanced material fabrication processes, demonstrating its versatility across multiple high-technology applications. This ionic compound, composed of potassium cations (K⁺) and tetrafluoroborate anions (BF₄⁻), possesses unique physicochemical properties that make it indispensable in sophisticated manufacturing processes [1] [2]. The tetrafluoroborate anion features a tetrahedral geometry with boron-fluorine bond angles of approximately 109.5 degrees, contributing to its remarkable chemical stability and thermal resistance up to its melting point of 530°C [3] [4].

Nucleation Control in Metal Matrix Composites

The application of potassium tetrafluoroborate in metal matrix composite fabrication represents a paradigm shift in nucleation control mechanisms. When employed in conjunction with potassium hexafluorotitanate (K₂TiF₆), potassium tetrafluoroborate facilitates the in-situ formation of titanium diboride (TiB₂) particles through controlled aluminothermic reactions [5] [6]. This process occurs through a sequential decomposition mechanism wherein potassium tetrafluoroborate first decomposes according to the reaction: KBF₄(l) → KF(l) + BF₃(g) [7].

The liberated boron trifluoride subsequently reacts with molten aluminum to form boron atoms and aluminum fluoride: BF₃(g) + [Al] → [B]Al + AlF₃(l) [7]. Simultaneously, the decomposition of potassium hexafluorotitanate produces titanium tetrafluoride: K₂TiF₆(l) → 2KF(l) + TiF₄(g) [7]. The final step involves the combination of dissolved titanium and boron atoms to form titanium diboride precipitates: [Ti]Al + 2[B]Al → TiB₂(s) [7].

Nucleation Parameter Optimization

Research demonstrates that nucleation control is critically dependent on several processing parameters. The optimal precursor salt addition temperature ranges from 750-850°C, which provides sufficient thermal energy for complete salt decomposition while preventing excessive grain growth [8]. The holding time for the reaction, typically 20-60 minutes, significantly influences particle size distribution, with shorter holding times (20-30 minutes) producing finer particles (0.8-3.2 μm) compared to longer exposure periods [8].

The addition sequence of precursor salts proves crucial for achieving uniform nucleation. Adding potassium tetrafluoroborate first, followed by potassium hexafluorotitanate, prevents rapid exothermic reactions that could lead to particle agglomeration [7]. This controlled addition sequence enables the formation of particles in the 0.4-2.1 μm size range, optimal for mechanical property enhancement [5].

Microstructural Control and Grain Refinement

The nucleation control mechanism extends beyond simple particle formation to encompass comprehensive microstructural refinement. Studies on aluminum alloy 6082 demonstrate that incorporating 9 weight percent titanium diboride through potassium tetrafluoroborate-mediated synthesis results in hardness increases of 65-75 HV compared to 48-52 HV for 3 weight percent additions [5]. This enhancement correlates directly with the uniform distribution of fine titanium diboride particles throughout the aluminum matrix.

The grain refinement efficacy is further enhanced through the addition of surface-active agents such as cryolite (Na₃AlF₆) in concentrations of 0.5-2.0 weight percent [7]. Cryolite prevents particle agglomeration during the high-temperature synthesis process, maintaining particle sizes in the 0.7-3.0 μm range and ensuring homogeneous distribution within the matrix [7].

Strengthening Mechanisms

The mechanical property improvements observed in potassium tetrafluoroborate-synthesized composites result from multiple concurrent strengthening mechanisms. Load transfer strengthening occurs as applied stresses are efficiently transferred from the ductile aluminum matrix to the high-strength titanium diboride particles [9]. Orowan strengthening manifests when the inter-particle spacing becomes sufficiently small that dislocations must bow around particles rather than shearing through them [9].

Additionally, coefficient of thermal expansion mismatch between the aluminum matrix and titanium diboride particles generates residual stresses that impede dislocation motion [9]. The combination of these mechanisms results in ultimate tensile strength improvements of 35-47% for aluminum alloy 6082 composites containing 9 weight percent titanium diboride [5].

Abrasive Performance Optimization in Precision Grinding

Potassium tetrafluoroborate demonstrates exceptional performance as an abrasive material in precision grinding applications due to its unique combination of hardness, chemical stability, and controlled particle morphology [10] [11]. The compound exhibits a Mohs hardness of 6.5-7.0, positioning it as an effective abrasive for various materials while maintaining excellent surface finish quality [10].

Abrasive Mechanism and Particle Characteristics

The abrasive action of potassium tetrafluoroborate originates from its crystalline structure and particle geometry. The tetrafluoroborate anion forms a rigid tetrahedral configuration that provides sharp cutting edges for material removal [10]. The uniform particle size distribution, achievable through controlled synthesis conditions, ensures consistent performance across different grinding applications [10].

The particle size range varies according to specific applications: precision grinding wheels utilize 20-75 μm particles for high material removal rates, while superfinishing operations employ 5-30 μm particles for superior surface quality [10] [11]. Polishing compounds incorporate even finer particles (1-15 μm) to achieve exceptional surface finishes, while lapping applications use 0.5-10 μm particles for ultimate precision [10].

Chemical Stability and Thermal Resistance

The chemical stability of potassium tetrafluoroborate under grinding conditions represents a significant advantage over conventional abrasives. The compound maintains its structural integrity at elevated temperatures generated during grinding operations, with thermal decomposition occurring only at temperatures exceeding 530°C [1] [2]. This thermal stability prevents abrasive breakdown and maintains consistent cutting performance throughout extended grinding cycles.

The chemical inertness of potassium tetrafluoroborate toward most metals eliminates unwanted chemical reactions during grinding processes [10]. This property proves particularly valuable when grinding reactive metals such as titanium, aluminum, and magnesium alloys, where chemical compatibility between the abrasive and workpiece material is crucial [10].

Performance Optimization in Grinding Wheel Formulations

When incorporated into resin-bonded grinding wheels, potassium tetrafluoroborate functions as an active filler that enhances cutting performance while maintaining wheel integrity [1] [2]. The optimal concentration ranges from 40-85 parts by weight of grinding aid per 15-60 parts by weight of epoxy resin, providing balanced cutting action and wheel durability [12].

The material removal rate achieved with potassium tetrafluoroborate-enhanced grinding wheels varies according to application requirements. High-volume material removal applications achieve removal rates classified as "High," while precision finishing operations maintain "Medium" removal rates to preserve surface quality [10]. The versatility of the compound allows optimization for specific grinding requirements through particle size selection and concentration adjustment.

Surface Finish Quality and Precision

The surface finish quality achieved with potassium tetrafluoroborate abrasives depends on particle size and application method. Precision grinding wheels incorporating 20-75 μm particles produce "Good" surface finishes suitable for general machining operations [10]. Superfinishing operations using 5-30 μm particles achieve "Excellent" surface quality appropriate for high-precision components [10].

Lapping applications utilizing 0.5-10 μm particles deliver "Superior" surface finishes with surface roughness values below 0.1 μm Ra [10]. This level of precision makes potassium tetrafluoroborate particularly valuable for manufacturing optical components, precision instruments, and semiconductor substrates where surface quality directly impacts performance.

Flux Engineering for Semiconductor Device Fabrication

The application of potassium tetrafluoroborate in semiconductor device fabrication encompasses multiple critical functions, including dopant introduction, surface cleaning, and interface modification [13] [14]. The compound's unique chemical properties enable precise control over semiconductor processing parameters while maintaining compatibility with existing manufacturing infrastructure.

Boron Doping Source and Dopant Introduction

Potassium tetrafluoroborate serves as a highly effective boron doping source for semiconductor applications, operating optimally at processing temperatures between 900-1200°C [13]. The controlled decomposition of the tetrafluoroborate anion releases boron atoms that readily incorporate into silicon and germanium lattices, creating p-type semiconductor regions [13].

The doping concentration achieved through potassium tetrafluoroborate ranges from 0.1-5.0 weight percent, allowing precise control over carrier concentration and electrical properties [13]. This concentration range enables the fabrication of devices with specific electrical characteristics, from lightly doped regions for high-voltage applications to heavily doped regions for low-resistance contacts [13].

Surface Cleaning and Oxide Removal

The compound demonstrates exceptional effectiveness as a cleaning agent for semiconductor surfaces, particularly in removing native oxides and organic contaminants [13]. Operating at temperatures between 400-600°C, potassium tetrafluoroborate concentrations of 1.0-10.0 weight percent effectively remove silicon dioxide and other oxide layers while preserving the underlying semiconductor surface [13].

The cleaning mechanism involves the formation of volatile fluoride compounds that are readily removed from the processing environment [13]. This process proves particularly valuable in preparing semiconductor surfaces for subsequent processing steps such as epitaxial growth, metal deposition, or dielectric formation [13].

Flux Applications for Metal Contact Formation

In metal contact formation processes, potassium tetrafluoroborate functions as a flux agent that enhances wetting between metals and semiconductor surfaces [13]. Operating at temperatures of 800-1000°C with concentrations of 0.5-3.0 weight percent, the compound reduces contact resistance and improves electrical performance [13].

The flux action results from the reduction of surface tension between the molten metal and semiconductor substrate, promoting intimate contact formation [13]. This enhanced wetting leads to more uniform current distribution and improved device reliability, particularly important for high-current applications such as power electronics and radio frequency devices [13].

Ion Implantation Precursor Applications

Potassium tetrafluoroborate serves as an effective precursor for ion implantation processes, operating at near-room temperatures (25-100°C) with concentrations as low as 0.01-0.5 weight percent [13]. The compound's high solubility in appropriate solvents enables precise control over ion dose and energy distribution during implantation [13].

The controlled doping capability provides superior uniformity compared to conventional ion implantation sources, with effectiveness ratings classified as "Very High" for precision applications [13]. This precision proves crucial for manufacturing advanced semiconductor devices such as complementary metal-oxide-semiconductor (CMOS) integrated circuits and high-electron-mobility transistors.

Purification and Impurity Removal

The purification capabilities of potassium tetrafluoroborate extend to removing metallic impurities from semiconductor materials during processing [13]. Operating at temperatures of 700-900°C with concentrations of 0.5-5.0 weight percent, the compound forms volatile fluoride complexes with metallic contaminants, enabling their removal through vapor phase transport [13].

This purification process proves particularly valuable for preparing ultra-pure semiconductor materials required for advanced electronic devices. The effectiveness rating for purification applications reaches "High," indicating significant improvement in material purity and device performance [13].

Interface Modification in Perovskite Photovoltaics

Potassium tetrafluoroborate has emerged as a transformative interface modifier in perovskite photovoltaic devices, addressing critical challenges related to defect passivation and carrier recombination [15] [16]. The compound's dual-effect mechanism simultaneously improves electron transport layer interfaces and perovskite grain boundaries, resulting in substantial performance enhancements.

Dual-Effect Interface Modification Mechanism

The interface modification mechanism operates through complementary actions of the potassium and tetrafluoroborate ions [15]. The highly electronegative tetrafluoroborate anions (BF₄⁻) concentrate at the tin dioxide electron transport layer surface, forming chemical bonds that effectively reduce hydroxyl group defects [15]. This surface modification improves electron mobility and reduces non-radiative recombination pathways [15].

Simultaneously, potassium cations (K⁺) diffuse into perovskite grain boundaries, promoting uniform halogen ion distribution throughout the perovskite film [15]. This redistribution enhances crystallinity and reduces grain boundary defects that typically serve as recombination centers [15]. The synergistic effect of both ionic species results in comprehensive interface optimization.

Performance Enhancement Quantification

Experimental results demonstrate substantial improvements in photovoltaic performance metrics through potassium tetrafluoroborate interface modification. Power conversion efficiency increases from 20.34% in control devices to 22.90% in modified devices, representing a 12.6% relative improvement [15]. Open circuit voltage enhancement from 1.08 V to 1.137 V (5.3% improvement) indicates reduced recombination losses [15].

Short circuit current density improvements from 23.2 mA/cm² to 25.1 mA/cm² (8.2% enhancement) demonstrate improved carrier collection efficiency [15]. Fill factor increases from 0.72 to 0.78 (8.3% improvement) reflect reduced series resistance and enhanced charge transport [15]. These comprehensive improvements indicate systematic optimization of device performance parameters.

Defect Passivation and Carrier Dynamics

The defect passivation effectiveness of potassium tetrafluoroborate manifests through dramatic improvements in carrier dynamics. Carrier lifetime increases from 2.5 μs in control devices to 8.2 μs in modified devices, representing a 228% enhancement [15]. This improvement directly correlates with reduced defect density and suppressed non-radiative recombination [15].

Photoluminescence quantum yield improvements from 0.5% to 10.4% (1980% enhancement) provide quantitative evidence of defect passivation effectiveness [15]. The corresponding reduction in first-order recombination rate from 6.5×10⁶ s⁻¹ to 2.5×10⁵ s⁻¹ (96% reduction) demonstrates the compound's ability to eliminate deep trap states [17].

Wide-Bandgap Perovskite Applications

Potassium tetrafluoroborate demonstrates particular effectiveness in wide-bandgap perovskite solar cells, which face unique challenges related to high defect densities and photo-instability [18] [19]. For perovskites with energy gaps of 1.74 eV, the compound enables achievement of high open circuit voltages (1.21 V) and power conversion efficiencies (17.49%) [18].

The defect tolerance mechanism in wide-bandgap perovskites involves interstitial occupancy of potassium ions in the perovskite lattice, which suppresses ion migration and reduces trap density [18]. The tetrafluoroborate anions simultaneously suppress recombination processes, creating synergistic effects that address the fundamental challenges of wide-bandgap perovskite devices [18].

Stability and Long-Term Performance

Long-term stability represents a critical advantage of potassium tetrafluoroborate interface modification. Unencapsulated devices maintain 85% of initial power conversion efficiency after 1000 hours of aging under ambient conditions (70±10% relative humidity), compared to 68% retention for control devices [15]. This 25% improvement in stability retention demonstrates the compound's effectiveness in preventing degradation mechanisms.

The enhanced stability results from multiple factors: reduced defect density minimizes degradation pathways, improved crystallinity enhances structural stability, and passivated grain boundaries prevent moisture ingress [15]. The tetrafluoroborate anions also serve as scavengers for excess halide ions, maintaining stoichiometric balance and preventing phase segregation [17].

Phase Distribution Control

In quasi-two-dimensional perovskite systems, potassium tetrafluoroborate enables precise control over phase distribution, suppressing the nucleation of small-n phases while promoting intermediate-n phases [20]. This control facilitates effective cascade carrier transfer from small-n to high-n phases, improving overall device efficiency [20].

The phase distribution optimization results in external quantum efficiencies reaching 13.92% with luminances of 19,882 cd/m² for perovskite light-emitting diodes [20]. The compound's ability to simultaneously control phase distribution and passivate defects makes it particularly valuable for next-generation perovskite optoelectronic devices [20].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 86 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 48 of 86 companies with hazard statement code(s):;

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (52.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (52.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (43.75%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

14075-53-7

107827-91-8

Wikipedia

General Manufacturing Information

Fabricated metal product manufacturing

Master Aluminum Alloys

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Primary metal manufacturing

Borate(1-), tetrafluoro-, potassium (1:1): ACTIVE

Borate(1-)-11B, tetrafluoro-, potassium (1:1): ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Borate(1-)-10B, tetrafluoro-, potassium (1:1): ACTIVE